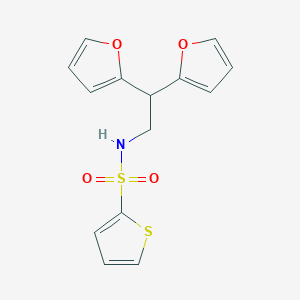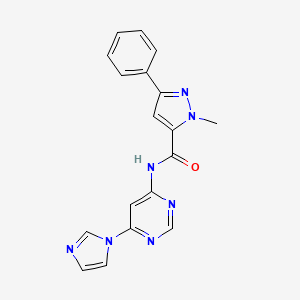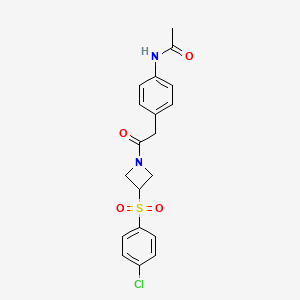
N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, also known as CES-101, is a novel drug compound that has been synthesized for potential use in the treatment of various diseases.
Scientific Research Applications
Antibacterial Applications
Research on similar azetidinone and β-lactam compounds has demonstrated potential antibacterial properties. For instance, studies on 4-oxo-thiazolidines and 2-oxo-azetidines have shown moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai et al., 2008). Another investigation into the synthesis, characterization, and antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives also reported significant antibacterial and antifungal activities (Shah et al., 2014).
Molecular Recognition
The crystal packing in 4-sulfonyl β-lactams has been studied, revealing variations dictated by H-bonding and hydrophobic interactions, suggesting implications for molecular recognition in β-lactams (Basak et al., 2004).
Anticonvulsant Applications
A study on N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1, 3-dioxoisoindolin-2-yl) acetamides showed that some compounds exhibited potent anticonvulsant activity in models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure, highlighting the potential of azetidinone derivatives in anticonvulsant drug development (Ghodke et al., 2017).
Chemical Synthesis and Drug Design
Research into the chemical modification of β-lactam antibiotics, such as sulfazecin, and the synthesis of azetidinone derivatives, has led to the discovery of compounds with enhanced antibacterial activity against Gram-negative bacteria, including difficult-to-treat pathogens like Pseudomonas aeruginosa (Sendai et al., 1985). This research underscores the importance of structural modifications in developing more effective antibacterial agents.
properties
IUPAC Name |
N-[4-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRFURBTHETHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2353766.png)
![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2353767.png)
![3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2353768.png)
![Tert-butyl 4-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2353776.png)

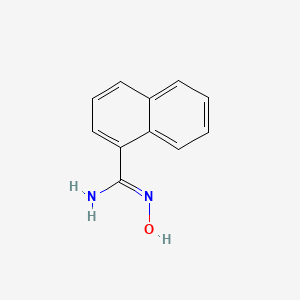
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2353779.png)
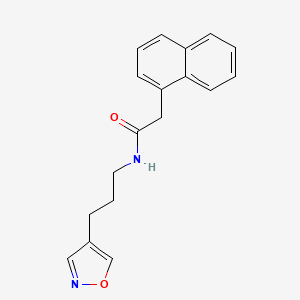
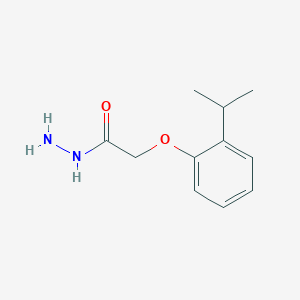
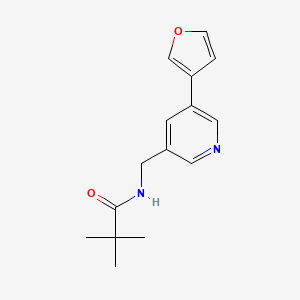
![3-Butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2353784.png)
